2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline
Brand Name: Vulcanchem
CAS No.: 133610-12-5
VCID: VC15895740
InChI: InChI=1S/C19H13NS/c1-3-7-18-14(5-1)9-10-16(20-18)11-12-17-13-15-6-2-4-8-19(15)21-17/h1-13H/b12-11+
SMILES:
Molecular Formula: C19H13NS
Molecular Weight: 287.4 g/mol

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline

CAS No.: 133610-12-5

Cat. No.: VC15895740

Molecular Formula: C19H13NS

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline - 133610-12-5

Specification

CAS No. 133610-12-5
Molecular Formula C19H13NS
Molecular Weight 287.4 g/mol
IUPAC Name 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline
Standard InChI InChI=1S/C19H13NS/c1-3-7-18-14(5-1)9-10-16(20-18)11-12-17-13-15-6-2-4-8-19(15)21-17/h1-13H/b12-11+
Standard InChI Key BSCKHKVUCAFICJ-VAWYXSNFSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC4=CC=CC=C4S3
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The compound has the molecular formula C₁₉H₁₃NS, corresponding to a molecular weight of 287.378 g/mol . Its structure comprises a quinoline ring (a bicyclic system with a benzene ring fused to a pyridine ring) linked to a benzothiophene group (a thiophene fused to a benzene ring) through a trans-ethylene (-CH=CH-) bridge (Figure 1). The E stereochemistry indicates that the two aromatic systems are on opposite sides of the double bond.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number133610-12-5
Molecular FormulaC₁₉H₁₃NS
Molecular Weight287.378 g/mol
Exact Mass287.077 Da
Topological Polar Surface Area41.13 Ų
LogP (Partition Coefficient)5.62

Synthesis and Structural Elucidation

Characterization Techniques

The compound’s structure would typically be confirmed through:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to assign proton and carbon environments.

  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight .

  • X-ray Crystallography: For definitive stereochemical assignment, as demonstrated for related quinoline-benzimidazole hybrids .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound’s LogP value of 5.62 suggests high lipophilicity, which may influence its pharmacokinetic behavior. The benzothiophene moiety’s sulfur atom could participate in hydrogen bonding or coordinate with metal ions, though experimental data on these interactions are lacking.

Spectral Data

Although specific NMR or IR data for this compound are unavailable, analogous quinoline derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the δ 7.0–8.5 ppm range, with ethylene protons as doublets near δ 6.5–7.5 ppm (J ≈ 16 Hz for E isomers) .

  • ¹³C NMR: Quinoline carbons at δ 120–150 ppm and benzothiophene carbons at δ 110–140 ppm .

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